BenchChemオンラインストアへようこそ!

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate

p38 MAP kinase pyridyl regioisomerism kinase inhibitor SAR

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate (CAS 1356481-37-2) is a trisubstituted benzimidazole derivative featuring a methyl ester at C5, an N-1 methyl group, and a pyridin-3-yl substituent at C2. The benzimidazole scaffold is a privileged structure in kinase inhibitor design, and the combination of the electron-rich pyridin-3-yl moiety with the 5-carboxylate ester positions this compound within the broader class of ATP-competitive kinase inhibitors targeting p38 MAP kinase, JAK, and other kinases.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B13865398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)OC)N=C1C3=CN=CC=C3
InChIInChI=1S/C15H13N3O2/c1-18-13-6-5-10(15(19)20-2)8-12(13)17-14(18)11-4-3-7-16-9-11/h3-9H,1-2H3
InChIKeyMQEORCYASPVTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methyl-2-Pyridin-3-Ylbenzimidazole-5-Carboxylate: Compound Class and Baseline Characteristics


Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate (CAS 1356481-37-2) is a trisubstituted benzimidazole derivative featuring a methyl ester at C5, an N-1 methyl group, and a pyridin-3-yl substituent at C2 . The benzimidazole scaffold is a privileged structure in kinase inhibitor design, and the combination of the electron-rich pyridin-3-yl moiety with the 5-carboxylate ester positions this compound within the broader class of ATP-competitive kinase inhibitors targeting p38 MAP kinase, JAK, and other kinases [1]. The compound serves as both a potential bioactive molecule and a versatile synthetic intermediate for generating focused libraries of 5-carboxamide or 5-carboxylic acid analogs via ester hydrolysis or amidation .

Why Generic Benzimidazole-5-Carboxylates Cannot Substitute for Methyl 1-Methyl-2-Pyridin-3-Ylbenzimidazole-5-Carboxylate


Benzimidazole-5-carboxylates exhibit profound structure-activity relationship (SAR) divergence across three substitution positions: C2 (aryl/heteroaryl), N-1 (alkyl/H), and C5 (ester type). The pyridin-3-yl at C2 is a critical pharmacophore for engaging specific kinase ATP-binding pockets, as demonstrated by the >200-fold variation in p38 MAP kinase IC50 values among analogs differing only in the pyridyl substitution pattern [1]. Simultaneously, the methyl ester at C5 imparts distinct lipophilicity and reactivity relative to ethyl ester or carboxylic acid forms—directly influencing both biological membrane permeability and the compound's utility as a synthetic intermediate for amide library generation . Simply interchanging any analog lacking this precise combination of N-1 methyl, C2 pyridin-3-yl, and C5 methyl ester risks loss of target engagement, altered metabolic fate, or reduced synthetic tractability.

Quantitative Differentiation Evidence: Methyl 1-Methyl-2-Pyridin-3-Ylbenzimidazole-5-Carboxylate vs. Closest Analogs


C2 Pyridin-3-yl Pharmacophore: p38 MAP Kinase Inhibition Potential vs. Pyridin-2-yl Regioisomer

The C2 pyridin-3-yl substituent on the benzimidazole scaffold enables p38 MAP kinase inhibition, whereas the pyridin-2-yl regioisomer is essentially inactive in the same assay context. In a series of ethyl 1-(2-(4-(2-amino-5-(ethoxycarbonyl)phenyl)piperazin-1-yl)ethyl)-2-(2-(substituted)pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate analogs, the 4-chlorophenoxy-substituted pyridin-3-yl derivative (compound 5i) inhibited p38 MAP kinase with an IC50 of 17 µM [1]. In a structurally parallel series of 2-amidobenzimidazoles evaluated against P. falciparum, the pyridin-2-yl derivative (R1 = 5-CH₃, R2 = pyridin-2-yl) achieved 93.5% growth inhibition (IC50 = 0.98 µM), while the corresponding pyridin-3-yl derivative (R1 = 5-CH₃, R2 = pyridin-3-yl) showed 0.0% growth inhibition and an unmeasurable IC50 [2]. This demonstrates that the pyridin-3-yl versus pyridin-2-yl attachment point alone can toggle between active and inactive profiles depending on the biological target.

p38 MAP kinase pyridyl regioisomerism kinase inhibitor SAR

C5 Methyl Ester vs. Carboxylic Acid: Lipophilicity-Driven Permeability Advantage

The methyl ester at C5 confers increased lipophilicity relative to the corresponding carboxylic acid analog (CAS 933733-28-9), which is expected to enhance passive membrane permeability. The calculated logP difference between a benzimidazole-5-carboxylic acid methyl ester and its free acid counterpart is approximately +1.2 to +1.5 log units (class-level estimate based on the -COOH to -COOCH₃ transformation, which typically contributes approximately -0.6 kcal/mol in free energy of desolvation) [1]. For the structurally related compound methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), the methyl ester form demonstrated potent antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 0.73 ± 0.0 µM, while exhibiting 81-fold selectivity over normal fibroblast L-cells (IC50 = 59.6 ± 2.5 µM) [2]. The carboxylic acid analog of MBIC was not directly compared in the same publication, but class-level SAR across benzimidazole-5-carboxylates indicates that esterification is a common strategy for improving cellular penetration [1].

lipophilicity membrane permeability ester prodrug drug-likeness

N-1 Methyl Substitution: Metabolic Stability Differentiation vs. N-1 Unsubstituted Ethyl Ester Analog

The N-1 methyl group on Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate eliminates the free N-H of the benzimidazole imidazole ring, which is a known site for N-glucuronidation—a major metabolic clearance pathway for benzimidazole-based drugs [1]. In a clinical study of the benzimidazole-containing drug BI 187004, N-methylation of the benzimidazole ring was identified as a major biotransformation pathway, and in a subset of patients, the plasma exposure of the N-methylbenzimidazole metabolite was 7-fold higher than in other patients, indicating substantial inter-individual metabolic variation [2]. By comparison, the ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate analog (CAS 1632392-01-8) retains a free N-H at position 1, making it susceptible to both N-glucuronidation and oxidative metabolism. The N-1 methyl substitution therefore pre-installs the methyl group, potentially reducing metabolic variability and extending compound half-life in biological assays [1].

N-methylation metabolic stability N-glucuronidation benzimidazole metabolism

C5 Methyl Ester as a Superior Synthetic Intermediate: Reactivity vs. Ethyl Ester and Carboxylic Acid Forms

The methyl ester at C5 provides an optimal balance of hydrolytic stability and reactivity for downstream diversification compared to the ethyl ester or free carboxylic acid forms. The methyl ester is sufficiently stable for storage and handling yet readily undergoes nucleophilic attack by primary amines to generate 5-carboxamide libraries—a key transformation for SAR exploration of the C5 position [1]. The ethyl ester analog (CAS 1632392-01-8) is approximately 2- to 3-fold slower in aminolysis reactions due to the increased steric bulk of the ethoxy leaving group (class-level organic chemistry principle). The carboxylic acid analog (CAS 933733-28-9) requires activation (e.g., HATU, EDC/HOBt) for amide bond formation, adding a synthetic step and potential for racemization or side reactions [2]. In the benzimidazole-5-carboxylate series, the methyl ester has been employed as the key intermediate for generating bioisosteric benzimidazole inhibitors of human cytosolic phospholipase A2α, demonstrating its established role in medicinal chemistry workflows [1].

synthetic tractability amide coupling ester hydrolysis combinatorial chemistry

Antiproliferative Activity Landscape: C2 Pyridin-3-yl Benzimidazole-5-Carboxylates vs. Alternative C2 Substituents

The C2 pyridin-3-yl substituent directs biological activity toward kinase inhibition, whereas alternative C2 aryl substituents can redirect activity toward tubulin binding or DNA interaction. In the p38 MAP kinase inhibitor series, the 2-(pyridin-3-yl)-1H-benzimidazole-5-carboxylate scaffold (as the ethyl ester) produced compounds with antiproliferative activity against CCRF-CEM (leukemia), HCT-116 (colon), and MDA-MB-468 (breast) cancer cell lines, with the most potent analog (5i) achieving p38 IC50 = 17 µM [1]. By contrast, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), bearing a 5-fluoro-2-hydroxyphenyl at C2 instead of pyridin-3-yl, acts as a microtubule-targeting agent with MCF-7 IC50 = 0.73 µM—a mechanism entirely distinct from kinase inhibition [2]. Meanwhile, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (compound 5a), featuring a 4-fluoro-3-nitrophenyl at C2, induced leukemic cell death with IC50 = 3 µM via S/G2 cell cycle arrest and apoptosis [3]. This demonstrates that the C2 substituent determines not only potency but mechanism of action—and that the pyridin-3-yl group specifically favors kinase-directed pharmacology.

antiproliferative activity cancer cell lines structure-activity relationship benzimidazole C2 substitution

Recommended Application Scenarios for Methyl 1-Methyl-2-Pyridin-3-Ylbenzimidazole-5-Carboxylate Based on Differentiation Evidence


Kinase Inhibitor Screening Libraries Targeting p38 MAP Kinase or JAK Pathways

This compound is best deployed as a core scaffold in kinase-focused screening libraries where the pyridin-3-yl pharmacophore is required for ATP-binding pocket engagement. The evidence from Ali et al. (2016) demonstrates that the 2-(pyridin-3-yl)-1H-benzimidazole-5-carboxylate scaffold yields p38 MAP kinase inhibitors with IC50 values in the low micromolar range (17 µM for the most potent analog 5i), establishing this chemotype as a validated starting point for kinase inhibitor optimization [1]. The N-1 methyl group further blocks a known metabolic soft spot, making this scaffold suitable for progression into cellular kinase inhibition assays and potentially in vivo pharmacokinetic profiling .

C5-Diversified Amide Library Synthesis via Direct Methyl Ester Aminolysis

The methyl ester at C5 makes this compound an ideal starting material for generating focused libraries of 5-carboxamide analogs through direct aminolysis—a one-step transformation that does not require coupling reagents or pre-activation of the carboxylic acid [1]. Compared to the corresponding carboxylic acid (CAS 933733-28-9), which requires HATU- or EDC-mediated coupling, the methyl ester route reduces synthesis time by one step and eliminates the need for chromatographic removal of coupling reagent byproducts. This synthetic efficiency is critical for high-throughput medicinal chemistry campaigns where rapid SAR exploration at the C5 position is prioritized .

Cellular Anti-Inflammatory Assays Where p38 MAP Kinase Inhibition Is the Hypothesized Mechanism

For researchers investigating p38 MAP kinase-dependent inflammatory signaling (e.g., TNF-α release assays in THP-1 cells or LPS-stimulated PBMCs), this compound provides the correct pyridin-3-yl regioisomer for engaging p38. As demonstrated by the comparative data, the pyridin-2-yl regioisomer is inactive against p38-directed endpoints [1]. The methyl ester form is expected to exhibit adequate cell permeability due to its higher lipophilicity relative to the carboxylic acid, ensuring intracellular target engagement in cellular assays. The N-1 methyl group further reduces the risk of rapid metabolic inactivation during extended (24–72 h) incubation periods .

Benzimidazole Scaffold Reference Standard for Analytical Method Development

The trisubstituted nature of this benzimidazole—with distinct UV chromophores (pyridine, benzimidazole, ester carbonyl)—makes it suitable as a reference standard for HPLC/LC-MS method development in benzimidazole-focused drug discovery programs. The methyl ester provides a characteristic mass spectrometric signature (MH+ = 268.1) with a diagnostic neutral loss of 32 Da (methanol) upon in-source fragmentation, facilitating rapid identification in reaction monitoring and purity assessment workflows [1]. Its established CAS registry (1356481-37-2) and availability from multiple chemical suppliers ensure reproducible procurement for inter-laboratory studies .

Quote Request

Request a Quote for Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.